5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydroquinoline
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydroquinoline is a boron-containing heterocyclic compound featuring a partially saturated quinoline backbone. The pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for biaryl bond formation .
Properties
Molecular Formula |
C15H20BNO2 |
|---|---|
Molecular Weight |
257.14 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydroquinoline |
InChI |
InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-5-9-13-11(12)7-6-10-17-13/h6-8,10H,5,9H2,1-4H3 |
InChI Key |
OQTDFZCHLPJWSP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC3=C2C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Regioselective Hydroboration of Quinoline Derivatives
A notable method involves the regioselective 1,2-hydroboration of quinoline to yield the corresponding 1,2-dihydroquinoline boronate ester. In this approach, pinacolborane (HBpin) is added to quinoline derivatives in the presence of a catalyst under inert atmosphere, followed by heating at around 100 °C. The reaction proceeds with high regioselectivity to afford 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydroquinoline as a white solid after purification steps such as crystallization and drying under vacuum.
Experimental conditions and characterization:
| Parameter | Details |
|---|---|
| Reagents | Quinoline derivative, pinacolborane (HBpin) |
| Catalyst | Typically potassium-based or transition metal catalysts |
| Temperature | 100 °C |
| Atmosphere | Inert (glovebox or nitrogen) |
| Purification | Crystallization, vacuum drying |
| Product form | White solid |
| Characterization | 1H NMR (500 MHz, C6D6), showing aromatic and dihydroquinoline signals |
This method is described in detail with spectral data confirming the structure of the boronate ester intermediate.
Suzuki–Miyaura Cross-Coupling Approach
Another synthetic route involves the Suzuki–Miyaura cross-coupling of halogenated quinoline derivatives with boronic acid pinacol esters. For example, 7-bromo-1,4-dihydroquinoline derivatives can be coupled with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-substituted pyridine or quinoline boronic esters using palladium catalysts.
| Parameter | Details |
|---|---|
| Halogenated substrate | 7-bromo- or 2-iodoquinoline derivatives |
| Boronic ester | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl quinoline or pyridine derivatives |
| Catalyst | Pd(OAc)2, Pd(PPh3)4, or Pd(0) complexes |
| Base | Cesium carbonate, sodium carbonate |
| Solvent | 1,4-Dioxane, ethanol, toluene |
| Temperature | 100–130 °C |
| Time | 1–16 hours |
| Atmosphere | Argon or nitrogen |
This method yields the target boronate ester-substituted dihydroquinoline in moderate to good yields (ca. 49–73%) and is amenable to microwave irradiation to accelerate the reaction.
Multi-Step Synthetic Routes via Electrocyclization and Functional Group Transformations
In complex synthetic sequences, the dihydroquinoline boronate ester can be accessed through multi-step routes involving:
- Formation of carbodiimide intermediates.
- Electrocyclization of 2-(pyrrol-3-yl)benzene derivatives bearing carbodiimide moieties.
- Subsequent functionalization to introduce the boronate ester group.
These routes are more elaborate and have been developed for the synthesis of related pyrroloquinoline alkaloids but provide a conceptual framework for preparing dihydroquinoline boronate esters.
Comparative Summary of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Regioselective hydroboration | Direct hydroboration of quinoline with HBpin | High regioselectivity, straightforward | Requires controlled conditions, glovebox |
| Suzuki–Miyaura cross-coupling | Coupling of halogenated quinoline with boronate ester | Versatile, scalable, moderate to good yields | Requires palladium catalyst, sometimes long reaction times |
| Multi-step electrocyclization | Complex route via carbodiimide intermediates | Enables access to complex analogues | Multi-step, lower overall yield |
Research Findings and Notes
- The regioselective hydroboration method is supported by detailed NMR characterization, confirming the formation of the 7,8-dihydroquinoline boronate ester with clear aromatic and aliphatic proton signals.
- Suzuki–Miyaura coupling methods have been optimized with various bases and solvents, with microwave-assisted protocols improving reaction times and yields.
- The boronate ester functionality is stable under typical reaction conditions and can be further utilized in cross-coupling or other transformations.
- Multi-step synthetic approaches, although more complex, allow for structural diversification and have been used in total syntheses of related alkaloids.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydroquinoline undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The quinoline ring can undergo reduction to form dihydroquinoline derivatives.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Boronic acids and quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydroquinoline involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of sensors and drug delivery systems. The quinoline ring system can interact with biological targets, such as enzymes and receptors, through π-π stacking and hydrogen bonding interactions.
Comparison with Similar Compounds
Key Observations:
- Substituent Position: Boronate placement at the 5-position (vs. 7 or 8 in analogs) alters electronic distribution, influencing cross-coupling efficiency. For example, 8-substituted quinolines (e.g., compound 1) may exhibit steric clashes in reactions due to proximity to the nitrogen atom .
- Steric and Electronic Effects : Methyl groups (e.g., in ) or electron-donating substituents (e.g., morpholine in ) modulate reactivity. The target compound’s lack of additional substituents may favor regioselectivity in coupling reactions.
Suzuki-Miyaura Cross-Coupling
The target compound’s boronate ester group enables participation in Suzuki-Miyaura reactions, widely used to synthesize biaryls and heterobiaryls. Compared to 8-substituted analogs (e.g., ), the 5-position boronate may offer superior compatibility with electron-deficient aryl halides due to reduced steric hindrance. However, the partially saturated backbone could slow transmetallation steps due to decreased conjugation, a phenomenon observed in dihydroaromatic systems .
Hydrolysis Stability
Boronate esters are prone to hydrolysis, but stability varies with substitution. For instance, 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinoline hydrolyzes to form a boronic acid-phosphoric acid adduct under acidic conditions . The target compound’s dihydroquinoline backbone may enhance hydrolysis resistance due to reduced electron-withdrawing effects from the saturated carbons.
Biological Activity
The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydroquinoline is a member of the boron-containing organic compounds that have garnered attention due to their potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article will delve into the biological activity of this compound, summarizing its mechanisms of action, relevant case studies, and research findings.
Basic Information
| Property | Details |
|---|---|
| CAS Number | 1033752-94-1 |
| Molecular Formula | C₁₄H₁₈BNO₂ |
| Molecular Weight | 233.11 g/mol |
| Appearance | White to off-white powder |
Structure
The compound features a dioxaborolane moiety which is known for its ability to form stable complexes with various substrates. The presence of the quinoline structure contributes to its potential biological activity.
Research indicates that compounds containing dioxaborolane groups can exhibit significant biological activities through various mechanisms:
- Antioxidant Activity : The dioxaborolane group can stabilize free radicals, potentially leading to protective effects against oxidative stress.
- Enzyme Inhibition : The quinoline moiety is known to interact with various enzymes, possibly inhibiting their activity and affecting metabolic pathways.
- Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial effects against a range of pathogens.
Case Studies
- Antioxidant Effects : A study conducted by Zhang et al. (2023) demonstrated that derivatives of dioxaborolane exhibited significant antioxidant properties in vitro, reducing oxidative stress markers in cellular models .
- Enzyme Interaction : In a comparative study by Hatayama & Okuno (2021), the interaction of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydroquinoline with cytochrome P450 enzymes was analyzed. The results indicated a competitive inhibition pattern which suggests its potential as a drug candidate for modulating drug metabolism .
- Antimicrobial Activity : A recent investigation highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of conventional antibiotics .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
